molecular formula C16H17N B8023972 1,1-Diphenylbut-3-en-1-amine

1,1-Diphenylbut-3-en-1-amine

Cat. No. B8023972
M. Wt: 223.31 g/mol
InChI Key: UCQGGAFNVOYFAD-UHFFFAOYSA-N
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Description

“1,1-Diphenylbut-3-en-1-amine” is a chemical compound with the formula C16H17N . It has a molecular weight of 223.31 .


Molecular Structure Analysis

The SMILES representation of “1,1-Diphenylbut-3-en-1-amine” is NC(CC=C)(C1=CC=CC=C1)C1=CC=CC=C1 . This representation can be used to generate a 3D structure of the molecule using appropriate software.

Scientific Research Applications

  • Catalytic Synthesis of Tertiary Alkenylamines

    A study by Younis et al. (2016) describes the hydroamination of diphenylbutadiyne with secondary amines, leading to the formation of tertiary alkenylamines. These compounds were synthesized using a calcium-mediated catalytic process, showing potential applications in organic synthesis and catalysis (Younis et al., 2016).

  • Antibacterial and Antifungal Activities

    Pineda et al. (2020) investigated the crystal structure and biological activity of 1,1,4-triphenyl-substituted 1,3-enynes. Their findings indicate that certain enyne compounds exhibit antibacterial and antifungal properties, suggesting their potential use in pharmaceutical applications (Pineda et al., 2020).

  • Asymmetric Synthesis Applications

    Yin et al. (2009) reported a method for the asymmetric synthesis of (E)-2-arylidene-1,4-diphenylbut-3-yn-1-amines. This methodology is significant for the practical and economical synthesis of multifunctional molecules, highlighting its importance in the field of asymmetric synthesis (Yin et al., 2009).

  • Pharmacologically Active Compounds Synthesis

    A study by Rische and Eilbracht (1999) demonstrates the synthesis of secondary and tertiary 1-(3,3-diarylpropyl)amines via a one-pot hydroaminomethylation process. This method highlights the potential for creating pharmacologically active compounds (Rische & Eilbracht, 1999).

  • Molecular Mechanism in Cancer Cells

    Oliveira et al. (2014) explored the mechanism of action of 2‐ferrocenyl‐1,1‐diphenylbut‐1‐ene on leukemia cells. This compound showed selective cytotoxicity against cancer cells, indicating its potential as an antineoplastic agent (Oliveira et al., 2014).

  • Catalysis in Organic Reactions

    Gajare et al. (2004) utilized a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides. This research contributes to the field of catalysis, particularly in the synthesis of secondary and tertiary amines (Gajare et al., 2004).

properties

IUPAC Name

1,1-diphenylbut-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQGGAFNVOYFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylbut-3-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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